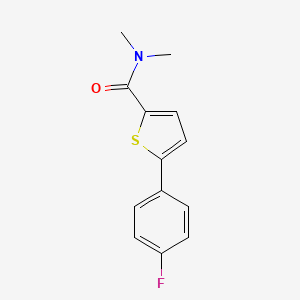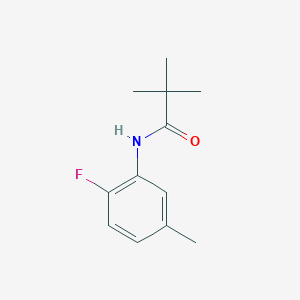![molecular formula C13H16N2O2 B7476019 5,5-Dimethyl-3-[(4-methylphenyl)methyl]imidazolidine-2,4-dione](/img/structure/B7476019.png)
5,5-Dimethyl-3-[(4-methylphenyl)methyl]imidazolidine-2,4-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5,5-Dimethyl-3-[(4-methylphenyl)methyl]imidazolidine-2,4-dione is a chemical compound that belongs to the class of imidazolidine-2,4-dione derivatives. It has gained significant attention in the scientific community due to its potential use in various research applications.
作用机制
The mechanism of action of 5,5-Dimethyl-3-[(4-methylphenyl)methyl]imidazolidine-2,4-dione involves the inhibition of various enzymes and signaling pathways. It has been found to inhibit the activity of cyclooxygenase-2 (COX-2), which is responsible for the production of prostaglandins. Moreover, it also inhibits the activity of lipoxygenase (LOX), which is involved in the production of leukotrienes. Additionally, it has been found to inhibit the activity of nuclear factor kappa B (NF-κB), which is involved in the regulation of various genes associated with inflammation and cancer.
Biochemical and Physiological Effects:
5,5-Dimethyl-3-[(4-methylphenyl)methyl]imidazolidine-2,4-dione has been found to exhibit significant biochemical and physiological effects. It has been found to reduce the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6). Moreover, it has also been found to reduce the expression of various genes associated with inflammation and cancer. Additionally, it has been found to improve insulin sensitivity and reduce blood glucose levels in diabetic animals.
实验室实验的优点和局限性
One of the main advantages of 5,5-Dimethyl-3-[(4-methylphenyl)methyl]imidazolidine-2,4-dione is its relatively simple synthesis method, which makes it easily accessible for laboratory experiments. Moreover, it exhibits significant anti-inflammatory and anti-tumor properties, making it a potential candidate for the development of new drugs. However, one of the limitations of this compound is its potential toxicity, which needs to be carefully evaluated before its use in humans.
未来方向
There are several future directions for the research on 5,5-Dimethyl-3-[(4-methylphenyl)methyl]imidazolidine-2,4-dione. One of the potential directions is its use in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease. Moreover, it can also be investigated for its potential use in the treatment of other inflammatory and autoimmune disorders. Additionally, its potential use in combination therapy with other drugs can also be explored to enhance its therapeutic efficacy.
合成方法
The synthesis of 5,5-Dimethyl-3-[(4-methylphenyl)methyl]imidazolidine-2,4-dione involves the reaction of 4-methylbenzylamine with ethyl acetoacetate in the presence of acetic acid and sodium acetate. The resulting product is then treated with hydrochloric acid to obtain the final compound. The synthesis method is relatively simple and can be easily carried out in a laboratory setting.
科学研究应用
5,5-Dimethyl-3-[(4-methylphenyl)methyl]imidazolidine-2,4-dione has been extensively studied for its potential use in various research applications. It has been found to exhibit significant anti-inflammatory, anti-tumor, and anti-diabetic properties. Moreover, it has also been investigated for its potential use in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease.
属性
IUPAC Name |
5,5-dimethyl-3-[(4-methylphenyl)methyl]imidazolidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O2/c1-9-4-6-10(7-5-9)8-15-11(16)13(2,3)14-12(15)17/h4-7H,8H2,1-3H3,(H,14,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DQVHNVILDDSJJD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CN2C(=O)C(NC2=O)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5,5-Dimethyl-3-[(4-methylphenyl)methyl]imidazolidine-2,4-dione | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[3-(dimethylcarbamoyl)phenyl]-2,5-dimethylbenzamide](/img/structure/B7475937.png)



![N-[3,5-dimethyl-1-(4-methylphenyl)pyrazol-4-yl]cyclobutanecarboxamide](/img/structure/B7475965.png)

![(2S)-3-phenyl-2-[(2,4,6-trimethylphenyl)sulfonylamino]propanoic acid](/img/structure/B7475977.png)




![3-[[3-(Diethylsulfamoyl)-4-methylphenyl]sulfamoyl]-4-methylbenzoic acid](/img/structure/B7476029.png)
![N-[(3-methylphenyl)methyl]pyrimidin-2-amine](/img/structure/B7476033.png)
